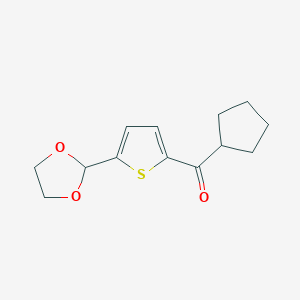

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

描述

属性

IUPAC Name |

cyclopentyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c14-12(9-3-1-2-4-9)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOFZHRIVLQIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641897 | |

| Record name | Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-54-8 | |

| Record name | Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Dioxolane Ring

- The 1,3-dioxolane ring is typically formed by acetalization of an aldehyde or ketone precursor with ethylene glycol.

- This reaction is catalyzed by an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.

- The process involves refluxing the carbonyl compound with ethylene glycol under dehydrating conditions to drive the equilibrium toward cyclic acetal formation.

- This step protects the carbonyl functionality and introduces the dioxolane moiety essential for the target compound.

Assembly of the Final Compound

- The dioxolane-substituted thiophene intermediate is then coupled with the cyclopentyl ketone moiety.

- This may involve selective protection/deprotection steps to ensure the integrity of the dioxolane ring during the Friedel-Crafts acylation.

- Purification is typically achieved by column chromatography or recrystallization to isolate the pure this compound.

Comparative Synthesis Insights from Related Compounds

Research on structurally similar compounds such as Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone and (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone provides additional insights into synthetic strategies:

| Compound Name | Key Synthetic Features | Notes |

|---|---|---|

| Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Multi-step synthesis involving acetalization and Friedel-Crafts acylation with long alkyl chain | Longer alkyl chain increases lipophilicity; similar synthetic route to cyclopentyl analog |

| (3-Cyclohexyl)propyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Acetalization, Friedel-Crafts acylation, and Grignard reaction for chain attachment | Demonstrates versatility of Grignard reaction for alkyl chain introduction |

| 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone | Simpler ketone with methyl group; synthesized via acetalization and Friedel-Crafts acylation | Highlights influence of alkyl substituent size on synthesis and properties |

These examples confirm that the core synthetic approach for the dioxolane-thienyl ketone framework involves:

- Protection of carbonyl groups via dioxolane formation.

- Electrophilic aromatic substitution on thiophene rings.

- Strategic introduction of alkyl or cycloalkyl ketone groups via acylation or organometallic reactions.

Reaction Conditions and Optimization

- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) for acetalization; Lewis acids (e.g., AlCl3) for Friedel-Crafts acylation.

- Solvents: Common solvents include dichloromethane, chloroform, or nitrobenzene for acylation; ethylene glycol for dioxolane formation.

- Temperature: Reflux conditions for acetalization; controlled low to moderate temperatures (0–50 °C) for Friedel-Crafts to avoid side reactions.

- Purification: Chromatographic techniques and recrystallization ensure high purity.

Industrial scale synthesis may employ continuous flow reactors to improve yield and reproducibility, with careful control of temperature, pressure, and stoichiometry.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Purpose |

|---|---|---|---|---|

| 1. Dioxolane ring formation | Acetalization | Aldehyde/ketone + ethylene glycol + acid catalyst | Reflux, dehydrating conditions | Protect carbonyl as dioxolane |

| 2. Thienyl ketone formation | Friedel-Crafts acylation | Thiophene + cyclopentanecarbonyl chloride + AlCl3 | 0–50 °C, inert atmosphere | Introduce cyclopentyl ketone on thiophene |

| 3. Coupling and purification | Coupling/protection steps | Various, depending on intermediates | Ambient to reflux | Assemble final compound, purify |

Research Findings and Practical Considerations

- The dioxolane ring enhances chemical stability and modulates reactivity during synthesis.

- Friedel-Crafts acylation is sensitive to moisture and requires anhydrous conditions.

- The cyclopentyl ketone moiety influences the compound’s physical properties such as melting point and solubility.

- Variations in alkyl substituents on the thiophene ring affect biological activity and synthetic accessibility.

- Literature emphasizes the importance of stepwise protection and deprotection to maintain functional group integrity.

化学反应分析

Types of Reactions

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted products with new functional groups replacing existing ones.

科学研究应用

Pharmaceutical Development

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone serves as a potential building block in the synthesis of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds containing dioxolane and thienyl groups often exhibit significant biological activities, including antimicrobial and anticancer properties.

Case Studies in Drug Development

- Anticancer Agents : Investigations into similar compounds have suggested that the thienyl ketone moiety can enhance the efficacy of anticancer drugs by improving their selectivity and reducing side effects. For instance, derivatives of thienyl ketones have shown promise in preclinical tumor models due to their ability to inhibit specific cellular pathways involved in cancer progression .

- Antimicrobial Activity : Studies on related dioxolane-containing compounds have demonstrated their potential as antimicrobial agents. The presence of electron-rich thiophene rings is believed to contribute to this activity by facilitating interactions with microbial targets.

Organic Synthesis

The compound is also valuable in organic synthesis due to its ability to participate in various chemical reactions. The presence of the dioxolane ring can influence solubility and reactivity, making it a versatile intermediate for synthesizing more complex molecules.

Synthetic Routes

- Formation of Dioxolane Ring : this compound can be synthesized through the reaction of carbonyl compounds with 1,2-ethanediol under acidic conditions, leading to the formation of the dioxolane structure.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution or condensation reactions to attach various functional groups, expanding its utility in creating diverse chemical entities.

Material Science Applications

Given its unique chemical structure, this compound may also find applications in material science. The thiophene component is known for its electronic properties, which could be harnessed in organic electronics.

Potential Uses

- Organic Electronics : Compounds with thiophene rings are often used in organic semiconductors due to their favorable electronic properties. Research into similar compounds suggests that this compound could be explored for applications in organic photovoltaic cells or transistors.

作用机制

The mechanism of action of Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Structurally analogous compounds differ primarily in the substituents attached to the ketone group or modifications to the dioxolane-thienyl backbone. Below is a systematic comparison based on substituent variations, molecular properties, and reactivity:

Structural Analogues with Cycloalkyl Groups

Key Observations :

- Smaller cycloalkyl groups (e.g., cyclopropyl) introduce ring strain, accelerating reactivity in nucleophilic additions or reductions. For instance, cyclopropyl phenyl ketone reacts 3× slower than cyclopentyl analogs with NaBH₄ due to strain-induced instability .

- Cyclopentyl’s five-membered ring offers minimal strain, making it a versatile intermediate in synthesis .

Analogues with Aliphatic or Functionalized Chains

Key Observations :

- Chlorinated derivatives (e.g., 4-chlorobutyl) exhibit enhanced electrophilicity, enabling participation in Suzuki-Miyaura couplings or SN2 reactions .

- Aliphatic chains (e.g., octyl) improve solubility in nonpolar solvents, expanding utility in polymer chemistry .

Physicochemical and Reactivity Comparisons

- Stability : The 1,3-dioxolane group in all analogs confers resistance to basic conditions but susceptibility to acidic hydrolysis, releasing the parent aldehyde/ketone .

- Reactivity : Cyclopentyl derivatives demonstrate moderate reduction rates with NaBH₄ (relative rate = 0.36 at 0°C) compared to cyclobutyl (0.23) and cyclohexyl (0.25) analogs .

- Thermal Properties: Limited data exists, but cyclopentyl analogs likely exhibit higher melting points than aliphatic-chain derivatives due to stronger intermolecular forces .

生物活性

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a dioxolane ring and a thienyl group , which are known to influence its biological properties. The molecular formula is characterized by a cyclopentyl group attached to the dioxolane and thienyl moieties, contributing to its unique reactivity and interaction with biological targets.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHOS | Contains a dioxolane ring and thiophene structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors through binding interactions, which could lead to alterations in cellular processes. The presence of the dioxolane ring enhances the compound's ability to engage in hydrogen bonding and π-π stacking interactions, potentially increasing its efficacy against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of antimicrobial activity. A study on 1,3-dioxolane derivatives demonstrated significant antibacterial effects against several Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : MIC values between 625–1250 µg/mL.

- Staphylococcus epidermidis : Exhibited excellent antibacterial activity.

- Pseudomonas aeruginosa : Some derivatives showed perfect antibacterial activity.

The compound's effectiveness against these pathogens suggests a promising avenue for further exploration in antimicrobial drug development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer applications. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines:

- Prostate Cancer (LNCaP)

- Pancreatic Cancer (MIA PaCa-2)

- Acute Lymphoblastic Leukemia (CCRF-CEM)

These findings indicate that the compound may serve as a potential lead in the development of new anticancer therapies.

Case Studies

- Antibacterial Screening : A study synthesized several 1,3-dioxolane derivatives and assessed their antibacterial activities. Compounds derived from cyclopentyl structures were particularly effective against Staphylococcus species while showing variable activity against Gram-negative bacteria .

- Anticancer Efficacy : Research involving Pd-catalyzed synthesis methods demonstrated that derivatives of this compound exhibited promising results in inhibiting cancer cell proliferation across multiple cell lines.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where a cyclopentyl carbonyl group is introduced to a 5-(1,3-dioxolan-2-yl)thiophene derivative. Key steps include:

- Precursor preparation : Use 2-thienyl lithium or Grignard reagents to functionalize the thiophene ring with a dioxolane-protected carbonyl group.

- Acylation : React with cyclopentyl carbonyl chloride under Lewis acid catalysis (e.g., AlCl₃).

- Protection/deprotection : The 1,3-dioxolane group may act as a ketone-protecting moiety; acidic hydrolysis (e.g., HCl/THF) can later remove it if needed .

- Purification : Column chromatography or recrystallization (ethanol/water) ensures purity.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Space group parameters and disorder modeling (if present) should be analyzed as in analogous diheteroaryl ketones .

- NMR spectroscopy : ¹H/¹³C NMR and DEPT-135 experiments identify substituents (e.g., cyclopentyl protons at δ ~1.5–2.5 ppm, thienyl signals at δ ~6.5–7.5 ppm). Lanthanide-induced shifts (LIS) in solution NMR can probe conformational preferences .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。